molecular formula C17H21NO4S B2756364 Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate CAS No. 2097894-62-5

Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate

Cat. No.: B2756364
CAS No.: 2097894-62-5
M. Wt: 335.42
InChI Key: LLEZUXYGOBRXQD-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate typically involves multi-step organic reactions

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines with dihaloalkanes.

    Introduction of the Phenylbutanoyl Group: This step involves the acylation of the pyrrolidine ring using 4-oxo-4-phenylbutanoic acid or its derivatives under acidic or basic conditions.

    Attachment of the Sulfanyl Acetate Moiety: The final step is the thiolation of the intermediate compound with methyl 2-bromoacetate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}propanoate: Similar structure with a propanoate group instead of acetate.

    Ethyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate: Ethyl ester variant.

    Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}butanoate: Butanoate ester variant.

Uniqueness

Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its potential for stereochemical diversity, while the sulfanyl acetate moiety provides a handle for further functionalization.

This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-22-17(21)12-23-14-9-10-18(11-14)16(20)8-7-15(19)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEZUXYGOBRXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)CCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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